Bolusanthol C

Description

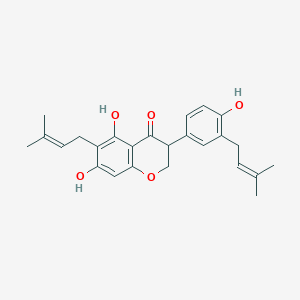

Bolusanthol C is a prenylated isoflavone isolated from the stem bark of Bolusanthus speciosus, a medicinal plant native to Southern Africa. Structurally, it is identified as 5,7,4'-trihydroxy-6,3'-di(γ,γ-dimethylallyl)isoflavone, featuring two prenyl groups at positions 6 and 3' (Fig. 1) . This compound is part of a family of bioactive flavonoids, including bolusanthols A and B, which are distinguished by variations in hydroxylation and prenylation patterns. This compound has garnered attention for its antioxidant properties and hepatoprotective effects, particularly in modulating oxidative stress and bile acid homeostasis via the Keap1/Nrf2 and SIRT1/FXR signaling pathways .

Properties

Molecular Formula |

C25H28O5 |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

5,7-dihydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H28O5/c1-14(2)5-7-17-11-16(8-10-20(17)26)19-13-30-22-12-21(27)18(9-6-15(3)4)24(28)23(22)25(19)29/h5-6,8,10-12,19,26-28H,7,9,13H2,1-4H3 |

InChI Key |

CEBSROOTTDEPKN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C2COC3=C(C2=O)C(=C(C(=C3)O)CC=C(C)C)O)O)C |

Synonyms |

5,7,4'-trihydroxy-6,3'-di(gamma,gamma-dimethylallyl)isoflavanone bolusanthol C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Insights :

- Hydroxylation : The 5,7,4'-trihydroxy configuration in this compound aligns with antioxidant activity, similar to acacetin (5,7,4'-hydroxylation) but distinct from quercetin’s additional 3-hydroxyl group .

Pharmacological Activity

Antioxidant and Hepatoprotective Effects

- This compound : Demonstrates superior binding affinity to Keap1 (-5.0 kcal/mol) and SIRT1 (-6.9 kcal/mol), critical regulators of oxidative stress and bile acid metabolism. In cholestatic mice, it reduced hepatic oxidative stress by 40% and bile acid accumulation by 35% via Keap1/Nrf2 and SIRT1/FXR activation .

- Bolusanthol B : Exhibits moderate antioxidant activity but is primarily studied for its role in colorectal cancer (CRC) , targeting EGFR and AKT1 with a degree centrality of 6 in compound-target networks .

- Quercetin : Broad-spectrum antioxidant with higher oral bioavailability (46.43%) but lower target specificity in cholestasis models .

Anticancer Activity

- Bolusanthol B : Shows strong binding to AKT1 (∆G = -8.2 kcal/mol) and inhibits HT-29 CRC cell proliferation by 60% at 50 µM .

- Acacetin : Superior to this compound in CRC studies, with a degree centrality of 10 and IC₅₀ = 25 µM against HT-29 cells .

- This compound: Limited data on direct anticancer effects, suggesting niche therapeutic applications in liver diseases .

Pharmacokinetic Properties

| Compound | Oral Bioavailability (OB%) | Drug-Likeness (DL) | Solubility (LogS) |

|---|---|---|---|

| This compound | Not reported | Not reported | -3.2 (predicted) |

| Bolusanthol B | 39.94% | 0.41 | -2.8 |

| Quercetin | 46.43% | 0.28 | -2.1 |

| Acacetin | 34.97% | 0.24 | -3.0 |

Insights :

- Bolusanthol B’s higher OB% and DL score suggest better pharmacokinetic profiles than acacetin or quercetin, though this compound requires further study .

Mechanism of Action

| Compound | Primary Targets | Signaling Pathways | Therapeutic Indications |

|---|---|---|---|

| This compound | Keap1, SIRT1 | Keap1/Nrf2, SIRT1/FXR | Cholestatic liver injury |

| Bolusanthol B | AKT1, EGFR, GSK3B | PI3K-Akt, Wnt/β-catenin | Colorectal cancer |

| 3,6,3',4'-Tetrahydroxyflavone | Keap1 | Nrf2/ARE | Oxidative stress disorders |

| Quercetin | TNF, PTGS2 | NF-κB, MAPK | Inflammation, cancer |

Key Pathway Notes:

- This compound uniquely activates SIRT1, a NAD⁺-dependent deacetylase linked to longevity and metabolic regulation, distinguishing it from other flavonoids .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing Bolusanthol C’s structural identity and purity in natural product research?

To confirm the identity of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1D/2D experiments for structural elucidation), high-resolution mass spectrometry (HR-MS) for molecular formula validation, and X-ray crystallography for absolute configuration determination. Purity should be assessed via high-performance liquid chromatography (HPLC) with photodiode array detection. For novel compounds, elemental analysis and optical rotation measurements are critical to establish purity and stereochemistry. Experimental protocols must be rigorously documented to ensure reproducibility, adhering to guidelines for new compound characterization .

Q. How should researchers design initial in vitro bioactivity assays to evaluate this compound’s pharmacological potential?

Begin with target-specific assays (e.g., enzyme inhibition, receptor-binding assays) using purified this compound. Include positive and negative controls, dose-response curves (e.g., IC₅₀ determination), and statistical validation (e.g., triplicate measurements, p-value thresholds). Cell-based assays (e.g., cytotoxicity, apoptosis markers) should use standardized cell lines and adhere to ethical guidelines for cell viability testing. Data interpretation must account for solvent interference and batch-to-batch variability in compound sourcing .

Q. What extraction and purification strategies are optimal for isolating this compound from plant sources?

Use sequential solvent extraction (e.g., hexane → ethyl acetate → methanol) to fractionate crude plant extracts. This compound’s polarity, inferred from its structure, suggests medium-polar solvents (e.g., ethyl acetate) may yield higher concentrations. Follow with column chromatography (silica gel, Sephadex LH-20) and semi-preparative HPLC for purification. Monitor fractions via thin-layer chromatography (TLC) with specific staining agents (e.g., vanillin-H₂SO₄) to track compound retention .

Q. How can researchers validate the reproducibility of this compound synthesis or isolation protocols?

Document all steps in detail, including solvent ratios, temperature gradients, and equipment calibration data. Share protocols with independent labs for cross-validation. Use quantitative NMR (qNMR) or LC-MS to verify yield consistency. Address variability by testing different plant sources or synthetic routes and reporting deviations in supplementary materials .

Q. What computational tools are suitable for predicting this compound’s physicochemical properties?

Employ density functional theory (DFT) for electronic structure analysis, molecular docking (AutoDock Vina, Schrödinger Suite) for target interaction predictions, and ADMET predictors (e.g., SwissADME) for bioavailability and toxicity profiling. Validate computational results with empirical data (e.g., logP via shake-flask method) .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

Conduct a meta-analysis comparing experimental conditions (e.g., cell lines, assay endpoints, compound concentrations). Use statistical tools (e.g., Bland-Altman plots, Cohen’s κ) to identify methodological inconsistencies. Replicate conflicting studies under controlled variables (e.g., standardized cell culture media, identical compound batches) to isolate confounding factors .

Q. What strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?

Combine multi-omics approaches: transcriptomics (RNA-seq to identify differentially expressed genes), proteomics (LC-MS/MS for protein interaction networks), and metabolomics (NMR or GC-MS for pathway analysis). Use CRISPR-Cas9 gene editing to validate target involvement. Pharmacological inhibitors or activators can further dissect signaling pathways .

Q. How can researchers optimize this compound’s bioavailability for in vivo studies?

Develop prodrug derivatives (e.g., esterification of hydroxyl groups) to enhance membrane permeability. Use nanoformulations (liposomes, polymeric nanoparticles) to improve solubility and circulation time. Pharmacokinetic studies (e.g., LC-MS plasma profiling) should assess absorption, distribution, metabolism, and excretion (ADME) parameters in rodent models .

Q. What methodologies are recommended for analyzing this compound’s stereochemical stability under varying physiological conditions?

Perform accelerated stability testing (40°C/75% RH for 6 months) with chiral HPLC monitoring. Use circular dichroism (CD) spectroscopy to track conformational changes in response to pH, temperature, or enzymatic exposure. Molecular dynamics simulations can predict degradation pathways .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s target interactions?

Re-evaluate docking parameters (e.g., grid size, water molecule inclusion) and force fields (AMBER, CHARMM). Validate with biophysical assays (surface plasmon resonance, isothermal titration calorimetry) to measure binding affinity. Consider off-target effects via proteome-wide screening (e.g., affinity chromatography-MS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.